molecular formula C10H10BNO2 B6614959 (4-methylquinolin-8-yl)boronic acid CAS No. 1154741-22-6

(4-methylquinolin-8-yl)boronic acid

Cat. No. B6614959
CAS RN: 1154741-22-6
M. Wt: 187.00 g/mol
InChI Key: NNPTZGGSFYWIGB-UHFFFAOYSA-N
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Description

“(4-methylquinolin-8-yl)boronic acid” is a boronic acid derivative with the molecular weight of 187.01 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids are generally synthesized from primary sources of boron such as boric acid . An example of a synthetic strategy involving boronic acids is the reductive cyclization of o-nitrochalcones . This strategy has been applied to a three-step synthesis from commercially available and cheap reagents of the alkaloid Graveoline .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . The boron atom in these compounds is sp2-hybridized and possesses a vacant p orbital .


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

Boronic acids, including “this compound”, have unique properties as mild organic Lewis acids . They are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines .

Mechanism of Action

Target of Action

The primary target of (4-methylquinolin-8-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that boronic esters, such as this compound, are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability of the compound can be affected by air and moisture . Additionally, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be influenced by the specific conditions under which the reaction is carried out .

Advantages and Limitations for Lab Experiments

The main advantage of (4-methylquinolin-8-yl)boronic acid for laboratory experiments is its versatility. It can be used to synthesize various boronic acid derivatives and to modify surfaces. Additionally, it is capable of forming stable complexes with metal ions, which can be used to study their properties and applications. The main limitation of this compound is its cost, as it is more expensive than other reagents.

Future Directions

There are numerous potential future directions for the use of (4-methylquinolin-8-yl)boronic acid. For example, it could be used to develop new materials for use in organic electronics, or it could be used to study the interactions between metal ions and proteins. Additionally, it could be used to develop new therapeutic agents, or it could be used to study the effects of boron on biological systems. Finally, it could be used to develop new catalysts for use in chemical synthesis.

Synthesis Methods

(4-methylquinolin-8-yl)boronic acid can be synthesized through a variety of methods, including the direct reaction of methylquinolin-8-ol with boronic acid in the presence of an acid catalyst, the reaction of 4-methylquinolin-8-yl chloride with boronic acid in the presence of an acid catalyst, and the reaction of 4-methylquinolin-8-yl bromide with boronic acid in the presence of an acid catalyst. All of these methods yield this compound in high yields and can be used for the synthesis of various boronic acid derivatives.

Scientific Research Applications

(4-methylquinolin-8-yl)boronic acid has become an important tool in the fields of synthetic organic chemistry, materials science, and biochemistry. It is used to synthesize various boronic acid derivatives and to modify surfaces. This compound is also capable of forming stable complexes with metal ions, which can be used to study their properties and applications. For example, this compound has been used in the synthesis of boron-containing polymers for use in organic electronics, and it has been used to study the interactions between metal ions and proteins.

Safety and Hazards

The safety information for “(4-methylquinolin-8-yl)boronic acid” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

(4-methylquinolin-8-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPTZGGSFYWIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C(=CC=N2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154741-22-6
Record name (4-methylquinolin-8-yl)boronic acid
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